

# **CVN766** stability and storage best practices

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Compound of Interest		
Compound Name:	CVN766	
Cat. No.:	B12369673	Get Quote

# **CVN766 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **CVN766**, a potent and highly selective orexin 1 receptor (OX1R) antagonist.

# Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **CVN766**?

A1: Solid **CVN766** powder should be stored in a tightly sealed container. For long-term storage, it is recommended to keep it at -20°C, which allows for a shelf life of up to 12 months. For shorter durations, storage at 4°C is suitable for up to 6 months.[1]

Q2: How should I store **CVN766** once it is dissolved in a solvent?

A2: Stock solutions of **CVN766** should be prepared and stored as aliquots in tightly sealed vials. For optimal stability, it is recommended to store these solutions at -80°C for up to 6 months. Storage at -20°C is also acceptable for up to 6 months.[1] To ensure the integrity of your experiments, it is best to use freshly prepared solutions on the same day.[2][3][4]

Q3: What is the recommended solvent for dissolving **CVN766**?

A3: CVN766 is soluble in DMSO, with a solubility of 10 mM.[1]

Q4: Are there any specific handling instructions I should be aware of?







A4: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[5] When preparing solutions for in vivo experiments, ensure a clear stock solution is made first, and then co-solvents can be added sequentially.[2][3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][4]

Q5: How stable is **CVN766** in microsomal preparations?

A5: **CVN766** has demonstrated improved metabolic stability in the presence of liver microsomes across different species compared to earlier analogs.[6] Specifically, the replacement of a metabolically vulnerable isopropyl group with a CF3 substituent resulted in significantly improved metabolic stability.[6]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation in prepared solution	The concentration of CVN766 exceeds its solubility in the chosen solvent system.	Gently warm the solution and/or sonicate to aid dissolution.[3][4] Consider adjusting the solvent ratios or using a different co-solvent system as detailed in the experimental protocols.
The solution was stored improperly (e.g., at an incorrect temperature or for an extended period).	Prepare a fresh stock solution from solid CVN766. It is recommended to use working solutions for in vivo experiments on the same day they are prepared.[2][3][4]	
Inconsistent experimental results	Degradation of CVN766 due to improper storage or handling.	Review the storage and handling procedures. Ensure the compound and its solutions are stored at the recommended temperatures and for the appropriate duration.[1][2]
Potential contamination of the stock solution.	Prepare a fresh stock solution from the solid compound.	
Difficulty dissolving solid CVN766	The compound has not fully equilibrated to room temperature.	Allow the vial to stand at room temperature for at least 60 minutes before opening and attempting to dissolve.[5]
Inadequate mixing or solvent volume.	Ensure vigorous vortexing or sonication. Check that the solvent volume is appropriate for the amount of compound being dissolved to achieve the desired concentration.	



**Stability and Storage Summary** 

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	12 Months	[1]
4°C	6 Months	[1]	
In Solvent	-80°C	6 Months	[1]
-20°C	6 Months	[1]	
-20°C	1 Month	[2]	_

# **Experimental Protocols**

Preparation of Stock Solution (10 mM in DMSO)

- Allow the vial of solid CVN766 to equilibrate to room temperature for at least 60 minutes.
- Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
- Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

Preparation of Working Solution for In Vivo Experiments (Example Protocol)

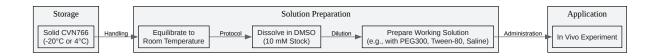
This protocol yields a clear solution of  $\geq 1.25$  mg/mL.[2]

- Prepare a 12.5 mg/mL stock solution of CVN766 in DMSO.
- For a 1 mL working solution, take 100 μL of the DMSO stock solution.
- Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix again.
- Finally, add 450 μL of Saline to bring the total volume to 1 mL.



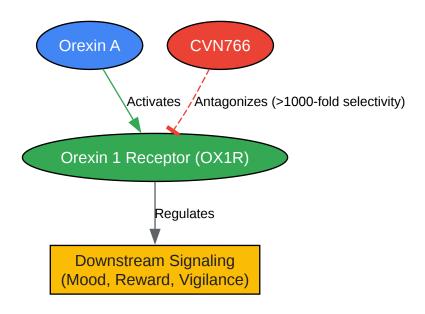
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2][3]

### **Visualizations**



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Caption: Experimental workflow for CVN766 from storage to in vivo application.



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Caption: **CVN766** is a selective antagonist of the Orexin 1 Receptor (OX1R).

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